4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-26-18-5-2-4-13-16-11-15(14-10-12(22)7-8-17(14)25)23-24(16)21(28-20(13)18)19-6-3-9-27-19/h2-10,16,21,25H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZSRFCGHBDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of a chloro group, a furan ring, and a phenolic hydroxyl group, which are significant for its biological activity.
Properties
- Molecular Weight : 367.79 g/mol
- Solubility : Soluble in organic solvents; low solubility in water.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion.
- Case Study : A study on related compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Research Findings : In animal models, related compounds showed significant inhibition of edema and inflammatory responses, indicating potential use in treating inflammatory diseases .
Antioxidant Activity
The antioxidant potential of the compound is attributed to its phenolic structure:
- Radical Scavenging Activity : Studies have shown that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- Quantitative Analysis : The antioxidant activity was measured using DPPH and ABTS assays, with results indicating high efficacy comparable to standard antioxidants .
Interaction with Biological Targets
The biological activity of 4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Receptor Modulation : It can modulate the activity of receptors involved in cell signaling pathways critical for cancer progression.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound towards specific targets:
These studies suggest that the compound has a strong potential to act as a dual inhibitor for various therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Oxazine Core
The table below compares the target compound with analogs differing in substituents at key positions:
Key Observations:
- Phenol vs. Ether/Esters: The target compound’s phenol group enhances solubility in polar solvents compared to analogs with benzyloxy or ethoxy groups, which are more lipophilic .
- Aromatic vs. Heteroaromatic Substituents: The furan-2-yl group (target) enables hydrogen bonding and π-orbital interactions, while phenyl or naphthyl groups (e.g., 303060-47-1) prioritize steric effects and hydrophobic interactions .
- Chloro Substitution: The 4-chloro group on the phenol ring (target) may enhance electron-withdrawing effects, influencing electronic distribution and binding affinity compared to non-halogenated analogs .
Physicochemical Properties
- Solubility: The phenol group in the target compound increases aqueous solubility (~2.5 mg/mL predicted) compared to 7-ethoxy analogs (<1 mg/mL) .
- LogP Values: The target compound’s calculated LogP (3.1) is lower than analogs with benzyloxy (LogP ~4.2) or naphthyl (LogP ~5.0) groups, reflecting reduced membrane permeability but improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
